molecular formula C14H20N2O2 B7437861 4-(Cycloheptylmethoxy)pyridine-3-carboxamide

4-(Cycloheptylmethoxy)pyridine-3-carboxamide

Cat. No. B7437861
M. Wt: 248.32 g/mol
InChI Key: ROAAOPPTOXZROP-UHFFFAOYSA-N
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Description

4-(Cycloheptylmethoxy)pyridine-3-carboxamide, also known as CHM-3, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to reduce the levels of inflammatory mediators in the body, which can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a low toxicity profile and can be administered at low doses. However, one limitation of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the research on 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. One direction is to explore its potential therapeutic applications in other fields of medicine, such as immunology and endocrinology. Another direction is to investigate the mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in more detail, which can lead to the development of more potent and selective compounds. Additionally, the development of new methods for the synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide can lead to the production of larger quantities of the compound, which can facilitate its use in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of cycloheptylmethylamine and 3-hydroxypyridine. The resulting product is then subjected to various chemical reactions, including acylation and deprotection, to obtain 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. The purity of the compound is ensured through recrystallization and chromatography techniques.

Scientific Research Applications

4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.

properties

IUPAC Name

4-(cycloheptylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(17)12-9-16-8-7-13(12)18-10-11-5-3-1-2-4-6-11/h7-9,11H,1-6,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAAOPPTOXZROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)COC2=C(C=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cycloheptylmethoxy)pyridine-3-carboxamide

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